2,2-difluoro-3-(pyrrolidin-1-yl)propanoic acid hydrochloride
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Overview
Description
2,2-difluoro-3-(pyrrolidin-1-yl)propanoic acid hydrochloride is a synthetic organic compound with the molecular formula C7H11F2NO2·HCl It is characterized by the presence of a pyrrolidine ring and two fluorine atoms attached to the propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-3-(pyrrolidin-1-yl)propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2-difluoropropanoic acid and pyrrolidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction. Common solvents include dichloromethane or ethanol, and catalysts such as triethylamine may be used.
Reaction Steps: The reaction proceeds through nucleophilic substitution, where the pyrrolidine ring is introduced to the 2,2-difluoropropanoic acid. The reaction mixture is then heated to promote the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification methods can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-difluoro-3-(pyrrolidin-1-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Catalysts: Triethylamine, palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2,2-difluoro-3-(pyrrolidin-1-yl)propanoic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-difluoro-3-(pyrrolidin-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The presence of the fluorine atoms and the pyrrolidine ring can influence its binding affinity and selectivity towards certain enzymes or receptors. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
2,2-difluoro-3-(pyrrolidin-1-yl)propanoic acid: Lacks the hydrochloride component but shares similar structural features.
3-(pyrrolidin-1-yl)propanoic acid: Does not contain fluorine atoms, resulting in different chemical properties.
2,2-difluoro-3-(morpholin-1-yl)propanoic acid hydrochloride: Contains a morpholine ring instead of a pyrrolidine ring, leading to variations in reactivity and applications.
Uniqueness
2,2-difluoro-3-(pyrrolidin-1-yl)propanoic acid hydrochloride is unique due to the presence of both fluorine atoms and the pyrrolidine ring, which confer distinct chemical properties and potential applications. The combination of these features makes it a valuable compound for research and industrial purposes.
Properties
CAS No. |
2680532-98-1 |
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Molecular Formula |
C7H12ClF2NO2 |
Molecular Weight |
215.62 g/mol |
IUPAC Name |
2,2-difluoro-3-pyrrolidin-1-ylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C7H11F2NO2.ClH/c8-7(9,6(11)12)5-10-3-1-2-4-10;/h1-5H2,(H,11,12);1H |
InChI Key |
QQPBRUGVTPZPMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC(C(=O)O)(F)F.Cl |
Purity |
95 |
Origin of Product |
United States |
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